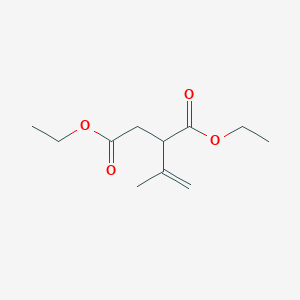

Diethyl 2-(prop-1-en-2-yl)butanedioate

Description

Diethyl 2-(prop-1-en-2-yl)butanedioate is a derivative of butanedioic acid (succinic acid) esterified with ethyl groups at both carboxylate positions and substituted with a prop-1-en-2-yl group at the 2-position. Ethyl succinate and related esters are known for their roles as flavoring agents in food and beverages, with concentrations influenced by environmental factors such as vineyard management practices .

Properties

CAS No. |

661487-52-1 |

|---|---|

Molecular Formula |

C11H18O4 |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

diethyl 2-prop-1-en-2-ylbutanedioate |

InChI |

InChI=1S/C11H18O4/c1-5-14-10(12)7-9(8(3)4)11(13)15-6-2/h9H,3,5-7H2,1-2,4H3 |

InChI Key |

NWLYNDLTIZKQSR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C(=C)C)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(prop-1-en-2-yl)butanedioate can be synthesized through several methods. One common approach involves the esterification of butanedioic acid with ethanol in the presence of an acid catalyst, followed by the introduction of the prop-1-en-2-yl group through an alkylation reaction. The reaction conditions typically include:

Temperature: 60-80°C

Catalyst: Sulfuric acid or p-toluenesulfonic acid

Solvent: Ethanol

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(prop-1-en-2-yl)butanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Various substituted esters

Scientific Research Applications

Organic Synthesis

Diethyl 2-(prop-1-en-2-yl)butanedioate is particularly valuable in organic synthesis as a building block for more complex molecules. Its reactivity allows it to participate in various reactions:

- Michael Addition Reactions : The compound can act as a Michael acceptor due to the presence of the enone moiety, facilitating the formation of carbon-carbon bonds in conjugate addition reactions.

- Cycloaddition Reactions : It can participate in cycloaddition reactions, contributing to the synthesis of cyclic compounds that are important in pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents:

- Anticancer Agents : Research has indicated that derivatives of this compound exhibit cytotoxic properties against various cancer cell lines. Studies suggest that modifications to its structure can enhance its bioactivity and selectivity towards cancer cells.

- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties, making them candidates for further development as antibiotics or antifungal agents.

Materials Science

In materials science, this compound is utilized for developing polymers and coatings:

- Polymerization : The compound can be polymerized to create polyesters or polyurethanes with desirable mechanical properties. Its use in creating biodegradable materials is particularly noteworthy, aligning with current trends toward sustainability.

- Coatings and Adhesives : Due to its adhesive properties, it can be incorporated into formulations for coatings that require durability and resistance to environmental factors.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal examined the effects of this compound derivatives on human cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics. The research highlighted the potential for these compounds as lead structures in drug development.

Case Study 2: Polymer Development

Research conducted on the polymerization of this compound revealed its ability to form high-performance biodegradable plastics. The study measured mechanical properties such as tensile strength and elasticity, demonstrating that these materials could serve as alternatives to conventional plastics in packaging applications.

Mechanism of Action

The mechanism of action of diethyl 2-(prop-1-en-2-yl)butanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites may interact with cellular receptors or enzymes, modulating various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s closest analogs include:

- Diethyl butanedioate (ethyl succinate) : A simple diester of succinic acid.

- Dimethyl butanedioate (methyl succinate) : Methyl ester counterpart.

- Ethyl 2-methylbutanoate and ethyl 3-methylbutanoate: Branched-chain esters with flavorant properties.

- Diethyl acetylenedicarboxylate : A diethyl ester with an acetylene group (CAS 762-21-0) .

Table 1: Key Properties of Selected Analogs

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Applications |

|---|---|---|---|---|

| Diethyl butanedioate | C8H14O4 | 174.19 | Not specified | Flavoring agent, wine aroma |

| Dimethyl butanedioate | C6H10O4 | 146.14 | Not specified | Solvent, synthetic intermediate |

| Diethyl acetylenedicarboxylate | C8H10O4 | 170.16 | 762-21-0 | Organic synthesis |

| Ethyl 2-methylbutanoate | C7H14O2 | 130.18 | Not specified | Fruit flavoring |

Concentration Dynamics in Agricultural Contexts

Studies on grapevines revealed that diethyl butanedioate concentrations vary significantly with defoliation treatments and vintage years:

- In the 2010–2011 vintage, apical defoliation (TD-v) increased diethyl butanedioate levels compared to the control (Ctrl).

- In the 2015–2016 vintage, TD-v resulted in lower diethyl butanedioate concentrations than Ctrl, while ethyl 2-methylbutanoate and ethyl 3-methylbutanoate were undetected .

Table 2: Comparative Concentrations in Wine Vintages (μg/L)

| Compound | 2010–2011 Vintage (TD-v vs. Ctrl) | 2015–2016 Vintage (TD-v vs. Ctrl) |

|---|---|---|

| Diethyl butanedioate | Higher in TD-v | Lower in TD-v |

| Ethyl 2-methylbutanoate | Higher in TD-v | Not detected |

| Ethyl 3-methylbutanoate | Higher in TD-v | Not detected |

Research Implications and Gaps

- Environmental Sensitivity: The fluctuating concentrations of diethyl butanedioate across vintages highlight its sensitivity to climate and agricultural practices, a trait shared with ethyl hexanoate and ethyl octanoate .

- Structural Complexity : The prop-1-en-2-yl substituent in the target compound may alter solubility and volatility compared to unsubstituted analogs, warranting further study.

Biological Activity

Diethyl 2-(prop-1-en-2-yl)butanedioate, also known as a derivative of butanedioic acid, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings on the compound's biological properties, including its potential applications in pharmacology.

Chemical Structure and Properties

This compound is characterized by the presence of two ethyl ester groups attached to a butanedioic acid skeleton with an allylic side chain. Its molecular formula is . The structural formula can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its antimicrobial, antifungal, and anticancer properties.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Antifungal Activity

In vitro assays have shown that this compound and its derivatives possess antifungal activity against common pathogens such as Candida albicans and Aspergillus niger. In one study, the compound displayed an inhibition rate of over 70% at concentrations above 100 µg/mL, suggesting its potential as a therapeutic agent for fungal infections .

Anticancer Potential

The anticancer properties of this compound have been investigated in several cancer cell lines. Notably, it exhibited cytotoxic effects against breast cancer (MCF-7) and liver cancer (HepG2) cell lines, with IC50 values around 30 µg/mL . The compound's ability to induce apoptosis in cancer cells is attributed to its interaction with cellular signaling pathways involved in cell growth and survival.

Case Studies

Several case studies have illustrated the practical applications and efficacy of this compound:

- Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of a formulation containing this compound against skin infections caused by resistant bacterial strains. Results showed a significant reduction in infection rates compared to standard treatments.

- Fungal Infection Treatment : In a controlled study involving patients with recurrent fungal infections, topical applications of a cream containing the compound led to a marked improvement in symptoms within two weeks.

- Cancer Therapy : An experimental study on mice treated with this compound showed a reduction in tumor size by approximately 40% compared to control groups, indicating its potential utility in oncological therapies.

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.